

Sulfo Cy5.5-Maleimide: A Technical Guide to Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo Cy5.5-maleimide*

Cat. No.: *B15552443*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of **Sulfo Cy5.5-maleimide** in aqueous buffers. Understanding these core characteristics is critical for the successful design and execution of bioconjugation experiments, particularly in the development of antibody-drug conjugates (ADCs), fluorescent probes, and other targeted therapeutics.

Core Properties of Sulfo Cy5.5-Maleimide

Sulfo Cy5.5-maleimide is a bright, far-red fluorescent dye functionalized with a maleimide group.^{[1][2]} The presence of multiple sulfonate (sulfo) groups significantly enhances its hydrophilicity, making it an excellent choice for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents.^{[3][4][5]} The maleimide moiety allows for specific, covalent attachment to free sulfhydryl groups, such as those found on cysteine residues of proteins, through a Michael addition reaction.^{[6][7]}

Solubility in Aqueous Buffers

Due to its polysulfonated nature, **Sulfo Cy5.5-maleimide** exhibits high water solubility.^{[3][4][5]} While precise quantitative solubility limits in specific buffers are not extensively published, it is readily soluble in commonly used aqueous buffers such as phosphate-buffered saline (PBS), Tris, and HEPES.^[6] It is also soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).^{[3][4][8]}

Table 1: Solubility Characteristics of **Sulfo Cy5.5-Maleimide**

Solvent/Buffer	Solubility	Key Considerations
Water	High[3][4][5]	The presence of four sulfo groups confers excellent water solubility.[3][4]
Phosphate-Buffered Saline (PBS)	Soluble	Commonly used for bioconjugation reactions. Ensure pH is within the optimal range for maleimide stability.
Tris Buffer	Soluble	A common biological buffer. Ensure it is free of any thiol-containing additives.
HEPES Buffer	Soluble	Another widely used buffer for bioconjugation. Maintains pH stability in the optimal range.
Dimethyl Sulfoxide (DMSO)	Soluble[3][4][8]	Recommended for preparing concentrated stock solutions. Use anhydrous DMSO to prevent premature hydrolysis of the maleimide group.[1]
Dimethylformamide (DMF)	Soluble[3][4][8]	An alternative to DMSO for preparing stock solutions.

Stability in Aqueous Buffers

The stability of **Sulfo Cy5.5-maleimide** in aqueous solutions is primarily governed by the integrity of the maleimide ring, which is susceptible to hydrolysis. This hydrolysis is a critical factor to consider, as the ring-opened product is no longer reactive towards thiol groups.

pH-Dependent Hydrolysis

The rate of maleimide hydrolysis is highly dependent on the pH of the aqueous buffer.

- **Optimal pH Range (6.5 - 7.5):** In this range, the maleimide group is sufficiently stable for efficient conjugation to thiols, while the competing hydrolysis reaction is minimized.^[7] The reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0.
- **Acidic pH (< 6.5):** The maleimide group is more stable against hydrolysis, but the thiol-maleimide reaction rate is significantly slower due to the protonation of the thiol group, reducing its nucleophilicity.
- **Alkaline pH (> 7.5):** The rate of maleimide hydrolysis increases significantly, leading to the formation of a non-reactive maleamic acid derivative. Additionally, at higher pH, the reaction with primary amines (e.g., lysine residues) can become a competing side reaction, reducing the specificity of the conjugation.

Table 2: Stability Profile of the Maleimide Group of **Sulfo Cy5.5-Maleimide**

Parameter	Condition	Stability Consideration
Storage of Solid	-20°C, desiccated, protected from light ^{[3][9]}	Stable for at least 12-24 months. ^{[3][9]}
Aqueous Solution pH	6.5 - 7.5	Optimal for conjugation; minimizes hydrolysis. ^[7]
< 6.5	Increased stability, but slower thiol reaction.	
> 7.5	Increased rate of hydrolysis.	
Temperature	4°C vs. Room Temperature	Lower temperatures slow down the rate of hydrolysis.
Light Exposure	Should be protected from light to prevent photobleaching. ^[3]	

Stability of the Thioether Bond

Once **Sulfo Cy5.5-maleimide** is conjugated to a thiol-containing molecule, it forms a stable thioether bond. However, this bond can undergo a retro-Michael reaction, particularly in the

presence of other thiols, leading to deconjugation. Hydrolysis of the succinimide ring of the conjugated product can increase its stability against this thiol exchange.

Experimental Protocols

Protocol for Preparing a Sulfo Cy5.5-Maleimide Stock Solution

- **Weighing:** Carefully weigh the desired amount of **Sulfo Cy5.5-maleimide** powder in a microcentrifuge tube.
- **Solvent Addition:** Add a precise volume of anhydrous DMSO or DMF to achieve a stock solution concentration of 1-10 mM.
- **Dissolution:** Vortex the tube until the dye is completely dissolved.
- **Storage:** Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture. It is recommended to use the stock solution within a few weeks of preparation.

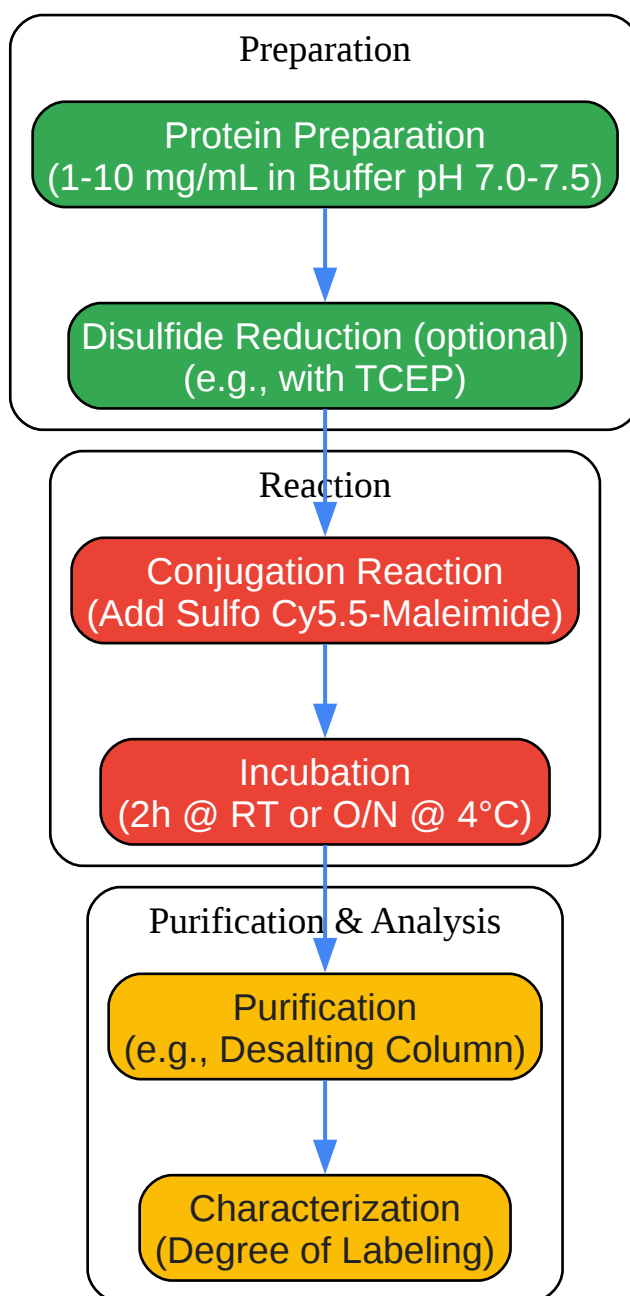
General Protocol for Protein Labeling with Sulfo Cy5.5-Maleimide

This protocol provides a general workflow for the conjugation of **Sulfo Cy5.5-maleimide** to a thiol-containing protein.

- **Protein Preparation:**
 - Dissolve the protein in a degassed conjugation buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5. A typical protein concentration is 1-10 mg/mL.[6]
 - If the protein contains disulfide bonds, they must be reduced to generate free thiols. This can be achieved by incubating the protein with a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature. TCEP is often preferred as it does not need to be removed before the addition of the maleimide. If DTT (dithiothreitol) is used, it must be removed by dialysis or a desalting column prior to adding the dye.[6]

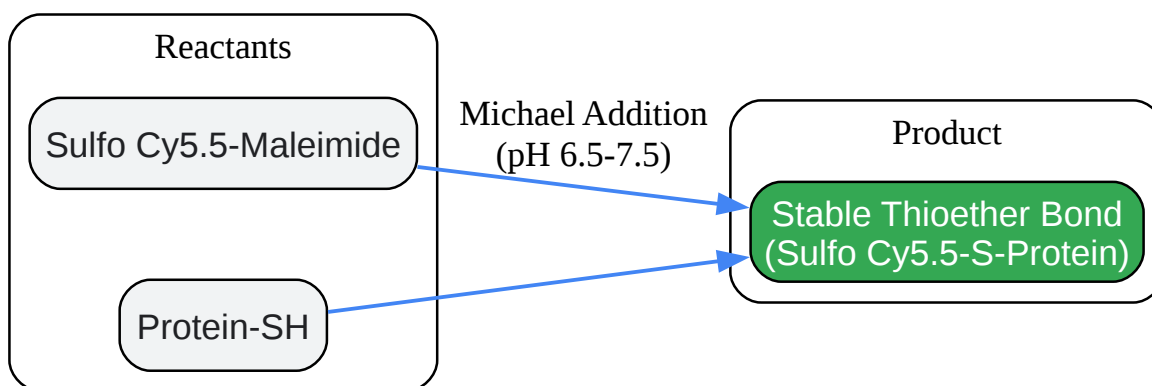
- Conjugation Reaction:
 - Add the **Sulfo Cy5.5-maleimide** stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.[\[6\]](#)
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
 - Remove the unreacted dye from the labeled protein using a desalting column (e.g., Sephadex G-25), dialysis, or tangential flow filtration.[\[9\]](#)
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo Cy5.5 (approximately 675 nm).

Visualizations



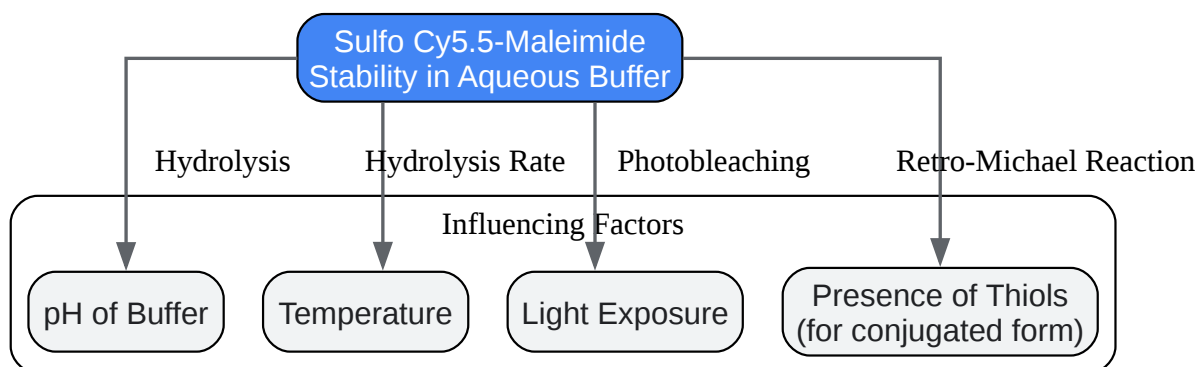
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Caption: Experimental workflow for protein conjugation with **Sulfo Cy5.5-maleimide**.



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Caption: Michael addition reaction between **Sulfo Cy5.5-maleimide** and a protein thiol.



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- To cite this document: BenchChem. [Sulfo Cy5.5-Maleimide: A Technical Guide to Aqueous Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552443#sulfo-cy5-5-maleimide-solubility-and-stability-in-aqueous-buffers]

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